molecular formula C20H23ClN4O B2710744 N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 2097859-71-5

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide

カタログ番号: B2710744
CAS番号: 2097859-71-5
分子量: 370.88
InChIキー: JTNWBPNZXQQKCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 2-chlorobenzyl group and a 6-cyclopropylpyridazine moiety. The cyclopropyl group on the pyridazine ring introduces steric and electronic effects, while the chlorophenylmethyl substituent may influence target binding and pharmacokinetics .

特性

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c21-17-4-2-1-3-16(17)13-22-20(26)15-9-11-25(12-10-15)19-8-7-18(23-24-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNWBPNZXQQKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22ClN3O2C_{19}H_{22}ClN_3O_2 and a molecular weight of approximately 338.4 g/mol. Its IUPAC name is 3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide. The structure includes a piperidine ring, a pyridazine moiety, and a chlorophenyl group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H22ClN3O2
Molecular Weight338.4 g/mol
IUPAC Name3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(2-chlorophenyl)piperidine-4-carboxamide
SMILESC1CC(C(NC(=O)C2=CC=NN2)C(C1)C(=O)N(C(C(C=C)Cl)C))OCC2=CC=C(C=C2)C(=O)N(C(C(C=C)Cl)C)

The biological activity of N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways related to:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various strains, possibly through inhibition of bacterial growth or enzyme activity.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's (acetylcholinesterase inhibition) and urease inhibition, which is relevant for conditions like peptic ulcers and kidney stones.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 1.13 to 6.28 µM, indicating significant antibacterial potential compared to standard drugs .
  • Enzyme Inhibition : Research on related compounds has shown that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases .
  • Pharmacokinetics : Binding studies using bovine serum albumin (BSA) have indicated that the compound may demonstrate favorable pharmacokinetic properties, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the efficacy and potential applications of N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide, it is useful to compare it with other compounds exhibiting similar structures or biological activities.

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)
N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamideTBDTBD
Piperidine derivative A5.010.0
Piperazine derivative B7.58.5

Note: TBD indicates that specific values for the compound are yet to be determined.

Future Directions

Given the promising biological activities demonstrated by N-[(2-chlorophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacodynamics and toxicity profiles.
  • Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce side effects.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs are piperidine-4-carboxamide derivatives with variations in substituents and heterocyclic systems. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Biological Target/Activity Key Reference
Target Compound 2-Chlorophenylmethyl, 6-cyclopropylpyridazine ~400 (estimated) Unknown (structural similarity to antiviral agents)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl, naphthalene ~440–450 (estimated) SARS-CoV-2 inhibition (acceptable activity)
Otenabant Hydrochloride 8-(2-Chlorophenyl)-9-(4-chlorophenyl)purine, ethylamino 546.88 Cannabinoid receptor (obesity treatment)
1-(6-Cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide 3,3-Diphenylpropyl, 6-cyclopropylpyridazine 440.58 Unknown (high lipophilicity inferred)

Impact of Substituents on Activity and Selectivity

  • Chlorophenyl vs. Fluorobenzyl Groups :
    The target compound’s 2-chlorophenylmethyl group differs from the 4-fluorobenzyl group in ’s SARS-CoV-2 inhibitors. Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance receptor binding affinity compared to fluorine, albeit at the cost of increased metabolic stability concerns .

  • Heterocyclic Systems: The 6-cyclopropylpyridazine in the target compound contrasts with the naphthalene in ’s analogs and the purine in Otenabant ().
  • Cyclopropyl vs. Diphenylpropyl Groups :
    The cyclopropyl substituent in the target compound reduces steric hindrance compared to the 3,3-diphenylpropyl group in ’s analog, which may translate to better membrane permeability and central nervous system penetration .

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    The target compound’s estimated molecular weight (~400) is lower than Otenabant (546.88) and comparable to and ’s analogs. This suggests favorable drug-likeness per Lipinski’s rules. The cyclopropylpyridazine moiety likely lowers LogP compared to diphenylpropyl or naphthalene-containing analogs, improving aqueous solubility .

  • Metabolic Stability :
    The absence of naphthalene () or purine () systems may reduce cytochrome P450-mediated metabolism in the target compound, extending half-life .

Research Findings and Implications

  • Antiviral Potential: Structural parallels to ’s SARS-CoV-2 inhibitors suggest the target compound could bind viral proteases or polymerases, though its efficacy remains unvalidated .
  • Therapeutic Scope: Unlike Otenabant (), the target compound lacks a purine-based scaffold, making cannabinoid receptor modulation unlikely. Its applications may instead align with kinase or protease inhibition .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。